molecular formula C12H21F3N2O2 B13334961 tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

Cat. No.: B13334961
M. Wt: 282.30 g/mol
InChI Key: USFSKVYSEAUBSL-VIFPVBQESA-N
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Description

tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in polymer chemistry, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-4-(1-aminoethyl)piperidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

The presence of the trifluoromethyl group in tert-Butyl (S)-4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from other similar compounds and valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl 4-[(1S)-1-amino-2,2,2-trifluoroethyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3/t9-/m0/s1

InChI Key

USFSKVYSEAUBSL-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N

Origin of Product

United States

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